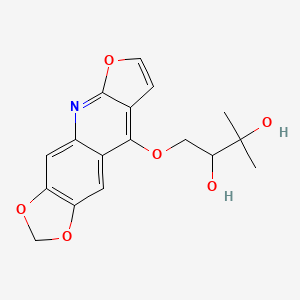
Maculosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Maculosine is an organic heterotricyclic compound, an oxacycle and an organonitrogen heterocyclic compound.
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
Maculosine is characterized by its molecular formula C14H16N2O3, which has been elucidated through various analytical techniques including nuclear magnetic resonance (NMR) and high-resolution mass spectrometry. The compound exhibits a diketopiperazine structure, which is significant for its bioactivity.
Antioxidant Activity
This compound has demonstrated potent antioxidant properties, making it a candidate for various applications:
- DPPH Scavenging Activity : this compound exhibited a DPPH free radical scavenging activity with an IC50 value of 2.16μg/mL, outperforming the commercial antioxidant butylated hydroxyanisole (BHA) which has an IC50 of 4.8μg/mL .
- Non-Toxicity : In brine shrimp lethality assays, this compound showed no toxicity up to concentrations of 128μg/mL, indicating its safety for potential therapeutic use .
Table 1: Antioxidant Activity of this compound Compared to Standards
| Compound | DPPH Scavenging Activity (IC50) (µg/mL) | Brine Shrimp Lethality Test (LD50) (µg/mL) |
|---|---|---|
| This compound | 2.16 ± 0.05 | >128 |
| Butylated Hydroxyanisole (BHA) | 4.8 ± 0.15 | NA |
| Berberine Chloride | NA | 8.63 ± 0.55 |
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens:
- Bacterial Inhibition : Isolated from Streptomyces sp., this compound demonstrated efficacy against methicillin-resistant Staphylococcus aureus, Escherichia coli, and Candida albicans .
- Mechanism of Action : The compound's mechanism involves disrupting cellular processes in target organisms, which is crucial for developing new antimicrobial agents.
Applications in Agriculture
Due to its phytotoxic properties, this compound can be utilized in agricultural settings:
- Weed Management : As a host-specific phytotoxin, this compound can potentially be used to control invasive species such as spotted knapweed (Centaurea maculosa), thereby aiding in ecosystem management .
Pharmaceutical and Cosmetic Applications
The antioxidant and non-toxic nature of this compound positions it as a valuable ingredient in pharmaceuticals and cosmetics:
- Cosmetic Formulations : Given its strong antioxidant properties, this compound can be incorporated into skincare products to protect against oxidative stress .
- Therapeutic Potential : Its anticancer properties have been noted, particularly in inducing apoptosis in liver cancer cell lines . This suggests potential applications in cancer therapy.
Case Study 1: Antioxidant Efficacy
A study conducted on Streptomyces sp. KTM18 isolated this compound, which was found to inhibit DPPH free radicals by over 90% at low concentrations. This research highlights the potential of this compound as a natural antioxidant source for food preservation and health supplements .
Case Study 2: Antimicrobial Activity
Research demonstrated that this compound isolated from marine Streptomyces sp. exhibited strong antimicrobial activity against marine bacteria, suggesting its utility in developing marine bioproducts .
Propiedades
Fórmula molecular |
C17H17NO6 |
|---|---|
Peso molecular |
331.32 g/mol |
Nombre IUPAC |
3-methyl-1-(4,12,14-trioxa-2-azatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,7,9,11(15)-hexaen-8-yloxy)butane-2,3-diol |
InChI |
InChI=1S/C17H17NO6/c1-17(2,20)14(19)7-22-15-9-3-4-21-16(9)18-11-6-13-12(5-10(11)15)23-8-24-13/h3-6,14,19-20H,7-8H2,1-2H3 |
Clave InChI |
WRQKGGQCQJIVGY-UHFFFAOYSA-N |
SMILES |
CC(C)(C(COC1=C2C=COC2=NC3=CC4=C(C=C31)OCO4)O)O |
SMILES canónico |
CC(C)(C(COC1=C2C=COC2=NC3=CC4=C(C=C31)OCO4)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















